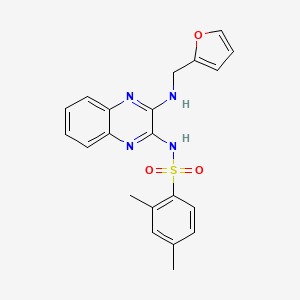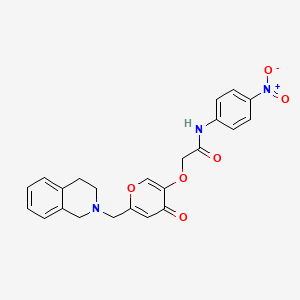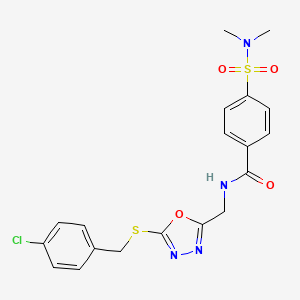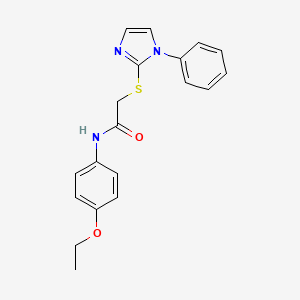amine hydrochloride CAS No. 2193067-32-0](/img/structure/B2386809.png)
[(3-Bromo-5-fluorophenyl)methyl](2-chloroethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-fluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN·HCl. It is also known by its IUPAC name, N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine hydrochloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with 2-chloroethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-fluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(3-Bromo-5-fluorophenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a tool for probing molecular interactions.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-5-chlorophenyl)methylamine hydrochloride
- (3-Bromo-5-fluorophenyl)methylamine hydrobromide
- (3-Bromo-5-fluorophenyl)methylamine sulfate
Uniqueness
(3-Bromo-5-fluorophenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in the phenyl ring can influence the compound’s electronic properties and its interactions with molecular targets .
Propiedades
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClFN.ClH/c10-8-3-7(4-9(12)5-8)6-13-2-1-11;/h3-5,13H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNSTJVKQZGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CNCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrCl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)
![(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2386728.png)
![1-[3,5-bis(trifluoromethyl)benzoyl]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2386730.png)

![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide](/img/structure/B2386746.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2386734.png)
![N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2386735.png)
![1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2386736.png)
![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2386738.png)

